REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[S:6][C:7]([CH3:9])=[CH:8][C:4]=2[CH:3]=1.OO.[OH2:14].C(O)(=[O:17])C>>[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[S:6](=[O:17])(=[O:14])[C:7]([CH3:9])=[CH:8][C:4]=2[CH:3]=1
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Name
|
|
Quantity
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8 g
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Type
|
reactant
|
Smiles
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BrC1=CC2=C(SC(=C2)C)C=C1
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
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reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 4 h
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Duration
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4 h
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Type
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EXTRACTION
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Details
|
the mixture was extracted with benzene (300 mL)
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Type
|
CUSTOM
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Details
|
The organic layer was evaporated in vacuo
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Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (silica gel Fluka 60, benzene)
|
Name
|
|
Type
|
product
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Smiles
|
BrC1=CC2=C(S(C(=C2)C)(=O)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |